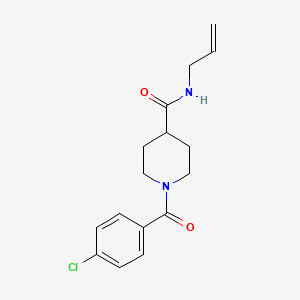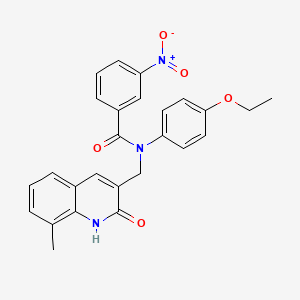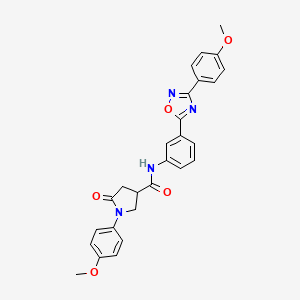
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide, also known as HQT-1, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. HQT-1 is a synthetic compound that belongs to the class of quinoline derivatives.
Mécanisme D'action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide is not well understood. However, it is believed that the compound interacts with metal ions through chelation, forming a complex that results in fluorescence. This fluorescence can be measured and used to determine the concentration of the metal ion in the sample.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-cytotoxic, making it a safe compound to use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide is its high selectivity and sensitivity towards certain metal ions. This makes it a useful tool for detecting and quantifying these ions in biological and environmental samples. However, the compound has certain limitations, such as its limited solubility in water and its susceptibility to degradation under certain conditions.
Orientations Futures
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide. One area of interest is the development of new fluorescent probes based on the N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide scaffold that have improved properties such as increased solubility and stability. Another area of research is the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide in the development of new diagnostic tools for the detection of metal ions in biological and environmental samples. Additionally, the potential use of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide in the development of new therapeutics for the treatment of metal ion-related diseases is an area of interest.
Méthodes De Synthèse
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide can be achieved through a multi-step process that involves the reaction of 2-hydroxyquinoline with o-tolyl isothiocyanate in the presence of a base. The intermediate product is then subjected to further reactions to produce the final compound. The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields. One of the primary areas of research has been its use as a fluorescent probe for the detection of metal ions. N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)thiophene-2-carboxamide has been shown to have high selectivity and sensitivity towards certain metal ions, making it a useful tool for detecting and quantifying these ions in biological and environmental samples.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-15-7-2-5-10-19(15)24(22(26)20-11-6-12-27-20)14-17-13-16-8-3-4-9-18(16)23-21(17)25/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJBNFXTRIEKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-methyl-6-(4-methylpiperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7692057.png)



![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7692087.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7692101.png)

![2-[(4-Methylphenyl)sulfonylamino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7692113.png)

